molecular formula C14H10N4O3S B2512071 5-(furan-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 878061-44-0

5-(furan-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2512071
CAS No.: 878061-44-0
M. Wt: 314.32
InChI Key: XFDYULPOZFUZII-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that features a furan ring, a benzo[d]thiazole moiety, and an oxadiazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The furan and benzo[d]thiazole moieties are then introduced through subsequent reactions, often involving condensation and substitution reactions under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

5-(furan-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-(thien-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine: Similar structure but with a thiophene ring instead of a furan ring.

    5-(pyridin-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine: Contains a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 5-(furan-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine lies in its combination of the furan, benzo[d]thiazole, and oxadiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(furan-2-yl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S/c1-19-8-4-5-11-9(7-8)15-14(22-11)16-13-18-17-12(21-13)10-3-2-6-20-10/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDYULPOZFUZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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